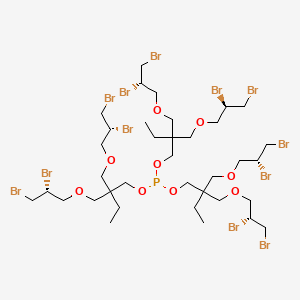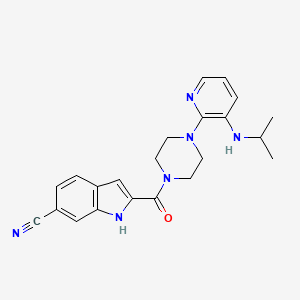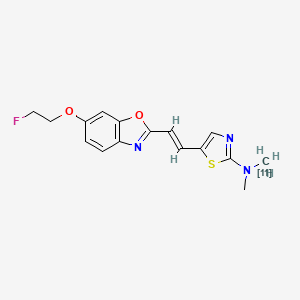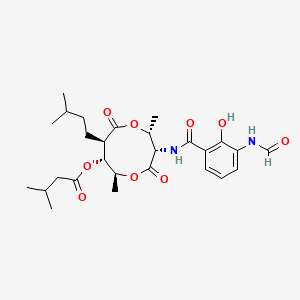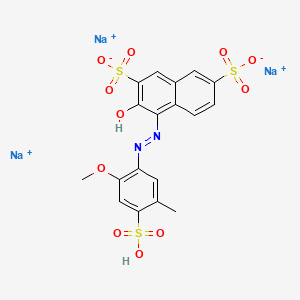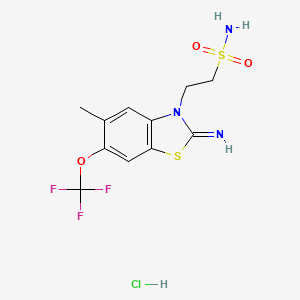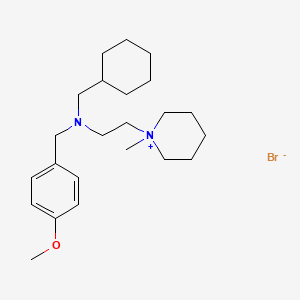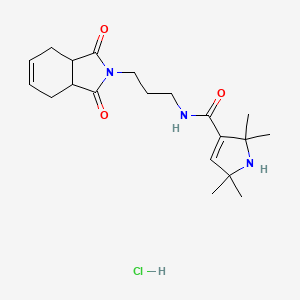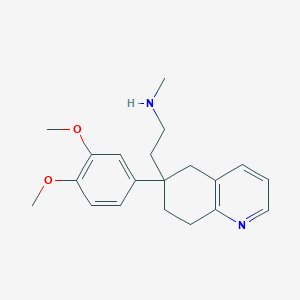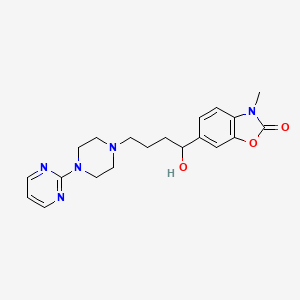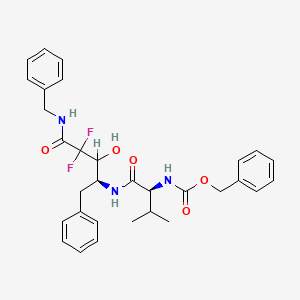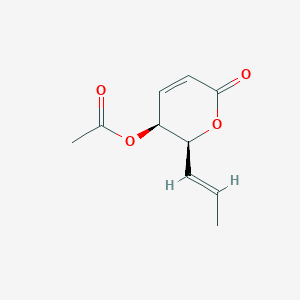
Phomalactone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phomalactone acetate is a secondary metabolite produced by certain fungi, such as Nigrospora sphaerica. It is known for its broad-spectrum biological activities, including antimicrobial, herbicidal, insecticidal, and nematicidal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phomalactone acetate can be synthesized through the acetylation of phomalactone. The acetylation process typically involves the reaction of phomalactone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound involves the cultivation of the fungus Nigrospora sphaerica in a suitable growth medium, such as potato dextrose broth . The fungus produces phomalactone, which is then extracted and purified. The purified phomalactone is subsequently acetylated to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phomalactone acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Phomalactone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lactone chemistry and its derivatives.
Biology: Investigated for its antimicrobial properties against various bacteria and fungi.
Medicine: Explored for its potential use as an antifungal and antibacterial agent.
Industry: Utilized in the development of bio-based pesticides and herbicides.
Mécanisme D'action
Phomalactone acetate exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Herbicidal Activity: It inhibits seedling growth and causes electrolyte leakage from photosynthetic tissues.
Insecticidal Activity: It acts as a neurotoxin, affecting the nervous system of insects.
Nematicidal Activity: It interferes with the normal functioning of nematodes, leading to their death.
Comparaison Avec Des Composés Similaires
Phomalactone acetate can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
23791-20-0 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
[(2S,3S)-6-oxo-2-[(E)-prop-1-enyl]-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C10H12O4/c1-3-4-8-9(13-7(2)11)5-6-10(12)14-8/h3-6,8-9H,1-2H3/b4-3+/t8-,9-/m0/s1 |
Clé InChI |
SXCIHQFSGVEIHK-FBFNWGNUSA-N |
SMILES isomérique |
C/C=C/[C@H]1[C@H](C=CC(=O)O1)OC(=O)C |
SMILES canonique |
CC=CC1C(C=CC(=O)O1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


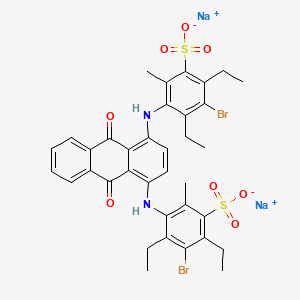
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
